molecular formula C37H42N2O6 B125216 N-Desmethyldauricine CAS No. 146763-55-5

N-Desmethyldauricine

Cat. No. B125216
M. Wt: 610.7 g/mol
InChI Key: BHWMRBGNDAWZAO-FIRIVFDPSA-N
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Description

N-Desmethyldauricine is a compound with the molecular formula C37H42N2O6 . It is a novel autophagy enhancer, which has been studied for its potential in treating cancers or neurodegenerative conditions .


Synthesis Analysis

The synthesis of N-Desmethyldauricine involves complex biochemical assays and advanced live-cell imaging techniques . It has been isolated from the rhizoma of Menispermum dauricum DC, a plant used in traditional medicine .


Molecular Structure Analysis

The molecular structure of N-Desmethyldauricine is complex, as indicated by its molecular formula C37H42N2O6 . More detailed information about its structure can be found in specialized chemical databases or scientific literature .

Scientific Research Applications

Autophagic Cell Death in Apoptosis-Defective Cells

N-Desmethyldauricine has been identified as an inducer of autophagic cell death in cancer therapy. It activates autophagy through the Ulk-1-PERK and Ca2+/Calmodulin-dependent protein kinase kinase β (CaMKKβ)-AMPK-mTOR signaling cascades. This process involves mobilizing calcium release by inhibiting SERCA, leading to autophagic cell death in various cancer cells, including apoptosis-defective and apoptosis-resistant cells. This discovery highlights the potential of N-Desmethyldauricine in targeting chemotherapy-resistant cancer cells (Law et al., 2017).

properties

IUPAC Name

2-[4-[[(1R)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]phenoxy]-4-[[(1R)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H42N2O6/c1-39-15-13-26-20-35(42-3)37(44-5)22-29(26)31(39)17-23-6-9-27(10-7-23)45-33-18-24(8-11-32(33)40)16-30-28-21-36(43-4)34(41-2)19-25(28)12-14-38-30/h6-11,18-22,30-31,38,40H,12-17H2,1-5H3/t30-,31-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHWMRBGNDAWZAO-FIRIVFDPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)OC4=C(C=CC(=C4)CC5C6=CC(=C(C=C6CCN5)OC)OC)O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC2=CC(=C(C=C2[C@H]1CC3=CC=C(C=C3)OC4=C(C=CC(=C4)C[C@@H]5C6=CC(=C(C=C6CCN5)OC)OC)O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H42N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30932906
Record name 2-{4-[(6,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]phenoxy}-4-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30932906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

610.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Desmethyldauricine

CAS RN

146763-55-5
Record name N-Desmethyldauricine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146763555
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-{4-[(6,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]phenoxy}-4-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30932906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
50
Citations
BYK Law, SWF Mok, J Chen, F Michelangeli… - Frontiers in …, 2017 - frontiersin.org
… In this study, we used a derivative of dauricine (N-desmethyldauricine/LP-4) to further verify the precise cellular machinery regulating the autophagic cell death. Derivatives of dauricine …
Number of citations: 25 www.frontiersin.org
J Wei, L Fang, X Liang, D Su, X Guo - Talanta, 2015 - Elsevier
… Reference standards of dauricine, N-desmethyldauricine and dauricicoline were purchased from Shenzhen Meihe Biological Technology Co., Ltd. (Shenzhen, China). Daurisoline, …
Number of citations: 18 www.sciencedirect.com
JE Knapp - 1969 - search.proquest.com
… Ereparation of 9-Metarl=N=Peenethridauricine- - A solution of 146 mg of N'-desmethyldauricine in 10 ml of methanol was treated with 50 ml of ethereal diazomethane (prepared from 2. …
Number of citations: 1 search.proquest.com
XP Pan - Yao xue xue bao= Acta Pharmaceutica Sinica, 1992 - europepmc.org
… Based on spectrometric analysis (UV, IR, FAB-MS and 1HNMR) and N-methylation which offered dauricine dimethiodide (V), the structure was elucidated as RR, N-desmethyldauricine (…
Number of citations: 2 europepmc.org
X Zhou, YQ Qu, Z Zheng, BYK Law, SWF Mok… - Bioorganic …, 2019 - Elsevier
… In another recently published research work, we further demonstrated that N-desmethyldauricine, a derivative of dauricine can increase calcium mobilization, and eventually lead to …
Number of citations: 15 www.sciencedirect.com
J Wei, K Cui, Y Du, J Yu, Z Jiang, X Guo - Analytical Methods, 2017 - pubs.rsc.org
… The analytical standards of dauricine, N-desmethyldauricine and tetrandrine were purchased from Shenzhen Meihe Biological Technology Co., Ltd. (Shenzhen, China), and the others …
Number of citations: 4 pubs.rsc.org
Y Sugimoto - Medicinal and Aromatic Plants XI, 1999 - Springer
The genus Menispermum (Menispermaceae), a dicotyledonous woody vine, is composed of three species, M. canadense, M. dauricum (Fig. 1) and M. mexicanum (Hotta and …
Number of citations: 2 link.springer.com
Y Sugimoto, A Yoshida, S Uchida, S Inanaga… - Phytochemistry, 1994 - Elsevier
Root Cultures of Menispermum dauricum were established from adventitious roots formed on the leaf segments. These roots produce dauricine as a major constituent and the optimum …
Number of citations: 21 www.sciencedirect.com
J Ha, J Kim - Expert opinion on therapeutic patents, 2016 - Taylor & Francis
… Similarly, N-desmethyldauricine (8) was claimed as a novel autophagy enhancer with the potential therapeutic application in … N-desmethyldauricine also enhanced clearance of mHtt. …
Number of citations: 35 www.tandfonline.com
WJ Wang, LF Mao, HL Lai, YW Wang, ZB Jiang… - Pharmacological …, 2020 - Elsevier
… N-desmethyldauricine (LP-4), a natural product which can mobilize Ca 2+ through SERCA inhibition and activate Ca 2+ / CaMKII /AMPK-mTOR signaling cascades, has shown to cause …
Number of citations: 23 www.sciencedirect.com

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